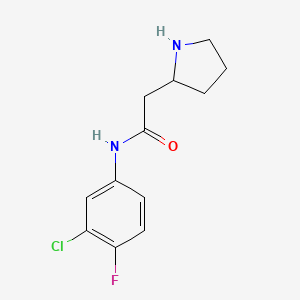

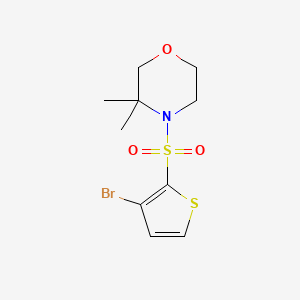

![molecular formula C12H16BrNO2 B7587865 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as salbutamol hemisulfate or albuterol sulfate and is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However,

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol is primarily based on its ability to activate beta-2 adrenergic receptors in the lungs. This activation leads to the relaxation of smooth muscles in the airways, resulting in increased airflow and improved breathing. The compound has also been found to exhibit anti-inflammatory properties, which further contribute to its therapeutic effects in respiratory diseases.

Biochemical and Physiological Effects:

Apart from its bronchodilatory effects, 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol has been found to exhibit a wide range of biochemical and physiological effects. These include increased heart rate, increased blood pressure, and increased metabolic rate. The compound has also been found to enhance cognitive function and improve exercise performance.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the scientific research of 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol. One of the most promising areas is in the development of new chiral selectors for HPLC. The compound's excellent enantioselectivity makes it a valuable tool for the separation and analysis of complex mixtures, and further research in this area could lead to the development of more efficient and effective chiral selectors. Another future direction is in the investigation of the compound's anti-inflammatory properties, which could have potential applications in the treatment of other inflammatory diseases beyond respiratory diseases. Additionally, further research could be conducted to explore the compound's potential effects on cognitive function and exercise performance.

Synthesis Methods

The synthesis of 2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol involves the reaction of 6-hydroxy-2-bromoacetophenone with 2-amino-1,3-propanediol in the presence of sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in the field of analytical chemistry, where it is used as a chiral selector in high-performance liquid chromatography (HPLC). The compound has been found to exhibit excellent enantioselectivity towards a wide range of chiral compounds, making it a valuable tool for the separation and analysis of complex mixtures.

properties

IUPAC Name |

2-bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-5-1-3-9(12(11)15)7-14-8-10-4-2-6-16-10/h1,3,5,10,14-15H,2,4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRZHHBAKQTFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C(C(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

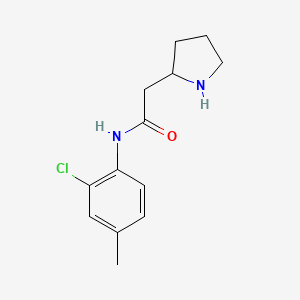

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)

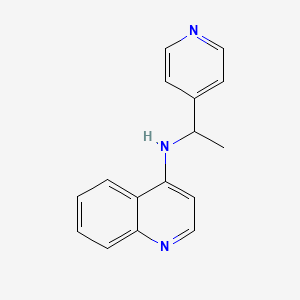

![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)

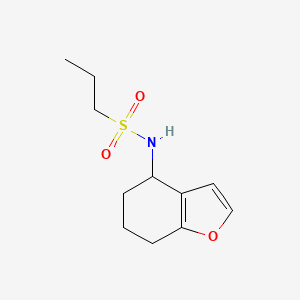

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)

![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)

![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)